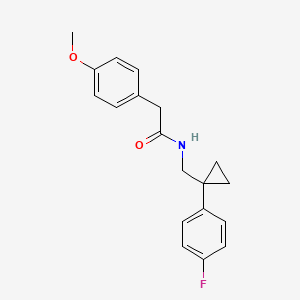

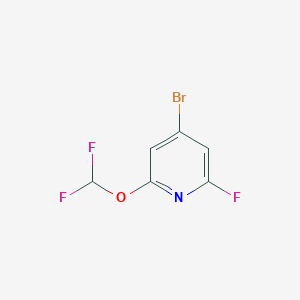

![molecular formula C22H19N3O3S B2826978 3-methyl-N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]benzenesulfonamide CAS No. 898428-83-6](/img/structure/B2826978.png)

3-methyl-N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]benzenesulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Quinazolinones, like the one you mentioned, are a type of heterocyclic compound that have been shown to have various biological activities . They are valuable in drug research and development .

Synthesis Analysis

Quinazolinone analogues can be synthesized by substituting different groups at various positions of the quinazoline ring . For example, a thiourea group and phenyl ring can be substituted at N-3 and C-2 positions of the quinazoline ring, respectively .Molecular Structure Analysis

The molecular structure of quinazolinones can be elucidated using techniques like Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy .Chemical Reactions Analysis

Quinazolinones can undergo various chemical reactions. For instance, they can be used for the selective synthesis of other compounds via different types of reactions .Physical and Chemical Properties Analysis

The physical and chemical properties of quinazolinones can be determined using various analytical techniques. For instance, the percentage of Carbon, Hydrogen, and Nitrogen in a compound can be found .Scientific Research Applications

Chemical Synthesis and Reactivity Research into the chemical behavior and synthesis of related compounds, such as tetrahydroquinazoline derivatives, reveals significant interest in understanding their formation and structural properties. The study by Cremonesi, Croce, and Gallanti (2010) explored the synthesis of tetrahydroquinazoline derivatives via aza Diels-Alder reaction, highlighting the potential of these compounds for further chemical manipulation and application in various fields (Cremonesi, Croce, & Gallanti, 2010).

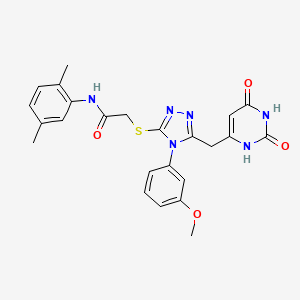

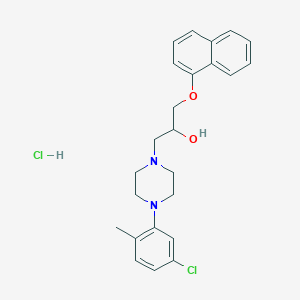

Pharmacological Potential The structural component of quinazolinone has been linked to various pharmacological activities. For instance, studies have examined the potential of quinazoline derivatives as diuretic, antihypertensive, and antimicrobial agents. Rahman et al. (2014) synthesized N-substituted-(4-oxo-2-substituted-phenylquinazolin-3-(4H)-yl) substituted benzene sulfonamide derivatives, evaluating their diuretic and antihypertensive activities, suggesting the promise of these compounds in medicinal chemistry (Rahman et al., 2014).

Antimicrobial Activity The integration of quinazolinone and sulfonamide moieties in a single molecular framework has been explored for antimicrobial applications. Vanparia et al. (2013) designed and synthesized derivatives to evaluate their in vitro antimicrobial activity, demonstrating the compounds' varied degree of inhibitory actions against different bacteria and fungi (Vanparia, Patel, Dixit, & Dixit, 2013).

Antitumor Activity Furthermore, the antitumor potential of quinazolinone derivatives has been a subject of interest. Al-Suwaidan et al. (2016) reported on the synthesis and evaluation of 3-benzyl-substituted-4(3H)-quinazolinones for their in vitro antitumor activity, identifying several compounds with significant broad-spectrum antitumor activity (Al-Suwaidan et al., 2016).

Nonlinear Optical Properties The exploration of nonlinear optical properties in compounds related to quinazolinones indicates the potential for applications in optical materials and devices. Ruanwas et al. (2010) synthesized and characterized quinolinium benzenesulfonate compounds, studying their nonlinear optical absorption and potential for optical limiting applications (Ruanwas et al., 2010).

Mechanism of Action

Future Directions

Properties

IUPAC Name |

3-methyl-N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H19N3O3S/c1-15-7-5-10-19(13-15)29(27,28)24-17-8-6-9-18(14-17)25-16(2)23-21-12-4-3-11-20(21)22(25)26/h3-14,24H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVGYNBFOZARNNU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)S(=O)(=O)NC2=CC(=CC=C2)N3C(=NC4=CC=CC=C4C3=O)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H19N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

405.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-Chloro-2,8,10-trimethylpyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidine](/img/structure/B2826895.png)

![7-[Chloro(difluoro)methyl]-2-(3,4-dichlorophenyl)-5-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B2826897.png)

![4-chloro-N-(3-imidazo[1,2-a]pyrimidin-2-ylphenyl)benzamide](/img/structure/B2826904.png)

![N-[2-(3-fluorophenyl)-2-methoxyethyl]-9H-xanthene-9-carboxamide](/img/structure/B2826908.png)

![Dimethyl{4-[(4-methylphenyl)amino]pteridin-2-yl}amine](/img/structure/B2826912.png)

![[2-[(1-Cyanocyclohexyl)amino]-2-oxoethyl] 2-[(3-chloro-1-benzothiophene-2-carbonyl)amino]acetate](/img/structure/B2826913.png)

![2-{[1-(2-chlorophenyl)-1H-tetrazol-5-yl]sulfanyl}-N-(prop-2-en-1-yl)acetamide](/img/structure/B2826916.png)

![N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide](/img/structure/B2826918.png)